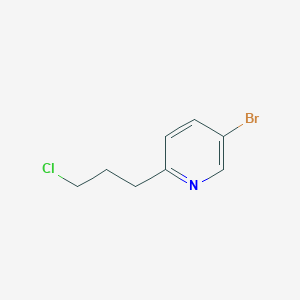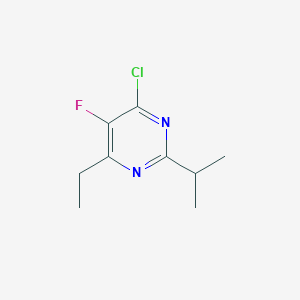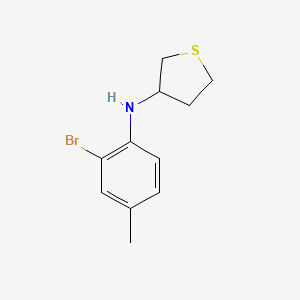
5-Bromo-2-(3-chloropropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-chloropropyl)pyridine: is an organic compound with the molecular formula C8H9BrClN It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-chloropropyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(3-chloropropyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(3-chloropropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Amino Derivatives: Formed via substitution reactions with amines.
Fluorinated Derivatives: Formed via halogen-exchange reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(3-chloropropyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It may be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for creating specialized compounds for various applications .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(3-chloropropyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism would depend on the target molecule it interacts with, such as enzymes or receptors. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing its interaction with biological targets .
Comparación Con Compuestos Similares
5-Bromo-2-chloropyridine: A closely related compound with similar reactivity but lacking the propyl group.
2-(3-Chloropropyl)pyridine: Similar structure but without the bromine atom.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with different reactivity due to the presence of fluorine
Uniqueness: 5-Bromo-2-(3-chloropropyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The propyl group also adds to its versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H9BrClN |
|---|---|
Peso molecular |
234.52 g/mol |
Nombre IUPAC |
5-bromo-2-(3-chloropropyl)pyridine |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-4-8(11-6-7)2-1-5-10/h3-4,6H,1-2,5H2 |
Clave InChI |
BLNCOPGTGQFCKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)

![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)
![tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13218562.png)



methanol](/img/structure/B13218578.png)



![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)
![1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B13218630.png)
